5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride
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Overview
Description
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride is a complex organic compound with the molecular formula C10H4Cl2F3NO4S3 and a molecular weight of 426.24 g/mol . This compound is characterized by the presence of both pyridine and thiophene rings, which are functionalized with sulfonyl chloride groups and a trifluoromethyl group . It is primarily used in research and development settings due to its unique chemical properties.
Scientific Research Applications
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride has a wide range of applications in scientific research:
Preparation Methods
The synthesis of 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride involves multiple steps, typically starting with the functionalization of the pyridine and thiophene rings. Industrial production methods often involve the use of advanced organic synthesis techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other sulfonyl chlorides and trifluoromethyl-substituted pyridines and thiophenes . Compared to these compounds, 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride is unique due to the combination of its functional groups and the presence of both pyridine and thiophene rings . This combination imparts distinct chemical reactivity and properties, making it valuable for specific research applications .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO4S3/c11-6-3-5(10(13,14)15)4-16-9(6)22(17,18)7-1-2-8(21-7)23(12,19)20/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRQZZCNFDEGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609142 |
Source
|
Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-00-6 |
Source
|
Record name | 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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